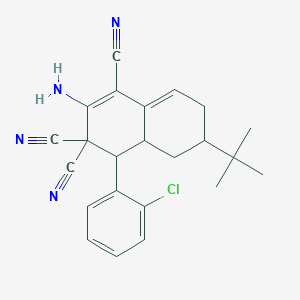![molecular formula C23H20Br2N2O2 B11551223 4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B11551223.png)
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine atoms and benzamide groups attached to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Formation of Benzamide: The bromobenzene is then converted to benzamide through a reaction with ammonia (NH3) or an amine derivative.
Coupling Reaction: The final step involves coupling the bromobenzamide with 2,4,6-trimethylphenylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iron Bromide (FeBr3): Catalyst for electrophilic aromatic substitution.
Ammonia (NH3): Used in the formation of benzamide.
Major Products Formed
Substituted Benzamides: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide is unique due to its specific substitution pattern and the presence of multiple bromine atoms
Properties
Molecular Formula |
C23H20Br2N2O2 |
|---|---|
Molecular Weight |
516.2 g/mol |
IUPAC Name |
4-bromo-N-[3-[(4-bromobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide |
InChI |
InChI=1S/C23H20Br2N2O2/c1-13-12-14(2)21(27-23(29)17-6-10-19(25)11-7-17)15(3)20(13)26-22(28)16-4-8-18(24)9-5-16/h4-12H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
ZGNSJMXYVCERQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=C(C=C2)Br)C)NC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[c,kl]xanthene](/img/structure/B11551141.png)

![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11551145.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11551151.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11551152.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11551159.png)
![N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11551165.png)
![N'~1~,N'~3~-bis[(E)-(3-methoxyphenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11551169.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzohydrazide](/img/structure/B11551179.png)
![4-bromo-2-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate](/img/structure/B11551183.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11551186.png)

![N-(3-fluorophenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11551209.png)
